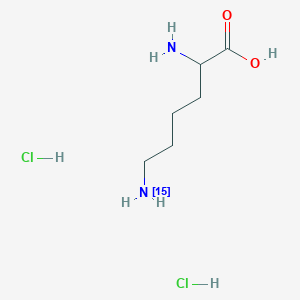
DL-Lysine-epsilon-15N dihydrochloride
Vue d'ensemble
Description
DL-Lysine-epsilon-15N dihydrochloride is a stable isotope-labeled form of lysine, an essential amino acid. The compound is enriched with the nitrogen-15 isotope, making it valuable in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: DL-Lysine-epsilon-15N dihydrochloride can be synthesized through several methods, including chemical synthesis and enzymatic methods. The chemical synthesis typically involves the use of lysine as a starting material, which undergoes isotopic labeling to incorporate the nitrogen-15 isotope. The reaction conditions often require specific catalysts and controlled environments to ensure the incorporation of the isotope without altering the lysine structure.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis processes. These processes are optimized for efficiency and yield, often using advanced techniques such as continuous flow chemistry and automated systems to maintain consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions: DL-Lysine-epsilon-15N dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to further modify the compound or to study its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions are typically controlled to ensure the desired outcome, with specific temperatures, pressures, and reaction times.
Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of this compound, as well as various derivatives that can be used in further research or applications.
Applications De Recherche Scientifique
DL-Lysine-epsilon-15N dihydrochloride is widely used in scientific research due to its isotopic labeling. It is particularly valuable in NMR spectroscopy , where the nitrogen-15 isotope provides detailed information about molecular structures and dynamics. Additionally, it is used in metabolic studies to trace the pathways of lysine metabolism in biological systems. In medical research , it aids in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The mechanism by which DL-Lysine-epsilon-15N dihydrochloride exerts its effects is primarily through its role as a labeled lysine molecule. The nitrogen-15 isotope acts as a tracer, allowing researchers to track the compound's interactions and transformations within biological systems. The molecular targets and pathways involved include lysine metabolism pathways, protein synthesis, and various enzymatic reactions.
Comparaison Avec Des Composés Similaires
DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride
DL-Lysine-2-15N dihydrochloride
DL-Lysine-1-13C, epsilon-15N dihydrochloride
Propriétés
IUPAC Name |
2-amino-6-(15N)azanylhexanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i7+1;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBURJFZIMRPCZ-ADOWEKEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC[15NH2])CC(C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669536 | |
| Record name | (N~6~-~15~N)Lysine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204451-46-7 | |
| Record name | (N~6~-~15~N)Lysine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


acetic acid](/img/structure/B1499722.png)
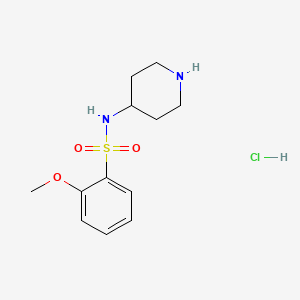
![[2-(Difluoromethoxy)-3-fluorophenyl]boronic acid](/img/structure/B1499728.png)
![6,7,8,9-tetrahydro-2H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3(5H)-one](/img/structure/B1499729.png)
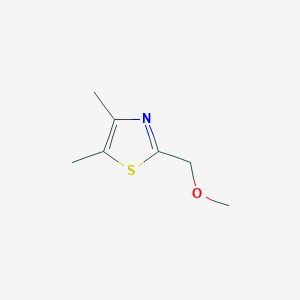

![Benzoic acid, 4-[1-[[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]-3-thienyl]carbonyl]amino]cyclopropyl]-, methyl ester](/img/structure/B1499736.png)
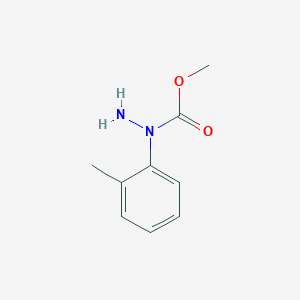
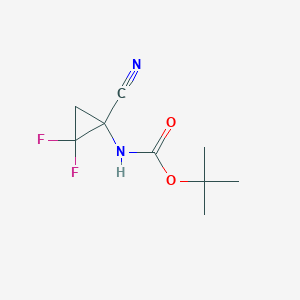
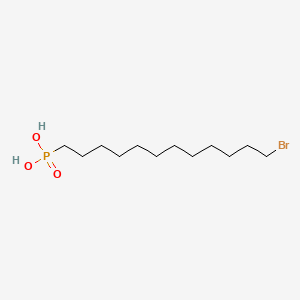
![Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one](/img/structure/B1499749.png)

![Cyclobutanecarboxylicacid,1-[(methoxycarbonyl)amino]-](/img/structure/B1499754.png)

